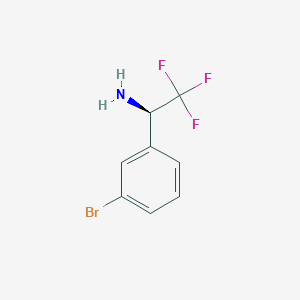![molecular formula C13H10N2 B3043370 7-Phenylimidazo[1,2-a]pyridine CAS No. 85102-27-8](/img/structure/B3043370.png)
7-Phenylimidazo[1,2-a]pyridine
概述
描述
7-Phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused imidazole and pyridine ring with a phenyl group attached at the 7th position. This unique structure imparts significant biological and chemical properties to the compound.
作用机制
Target of Action
7-Phenylimidazo[1,2-a]pyridine is a compound that targets essential, conserved cellular processes . It has been found to have significant activity against kinetoplastid parasites .
Mode of Action
The mode of action of this compound is complex and multifaceted. It has been shown to have distinct mechanisms of action depending on its structure . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .
Biochemical Pathways
It has been suggested that it may interfere with electron transport and mitochondrial functions, leading to mitochondrial fragmentation . It may also cause damage to nuclear DNA, potentially affecting DNA replication and transcription processes .
Pharmacokinetics
It is known that the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure .
Result of Action
The result of this compound’s action can vary depending on its specific structure and the cellular context. For example, it can cause mitochondrial fragmentation, leading to cellular toxicity . It can also damage nuclear DNA, potentially leading to mutations and altered gene expression . In some contexts, these effects could contribute to its activity against kinetoplastid parasites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity . Additionally, the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure
生化分析
Biochemical Properties
The biochemical properties of 7-Phenylimidazo[1,2-a]pyridine are largely determined by its interactions with various biomolecules. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion, which is implicated in DNA damage and genotoxicity .
Cellular Effects
This compound has been shown to have distinct effects on different types of cells. For instance, it was found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . Additionally, it has been shown to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been shown to undergo radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides good to excellent yields. This method is environmentally benign and involves simple workup procedures .
Industrial Production Methods
Industrial production of this compound can be achieved through various methods, including the use of solid support catalysts such as aluminum oxide and titanium tetrachloride. These methods involve treating 2-aminopyridines with α-haloketones in polar organic solvents .
化学反应分析
Types of Reactions
7-Phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis strategies.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or imidazo[1,2-a]pyridine core .
科学研究应用
7-Phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
相似化合物的比较
7-Phenylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their biological activities and applications.
Imidazo[1,5-a]pyridines: These compounds have a different ring fusion pattern and exhibit distinct chemical and biological properties.
Phenazopyridine: Although structurally different, phenazopyridine shares some pharmacological properties with imidazo[1,2-a]pyridines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
7-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-8-15-9-7-14-13(15)10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCHWTUIBLKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

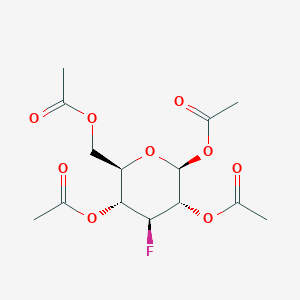
![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3043288.png)
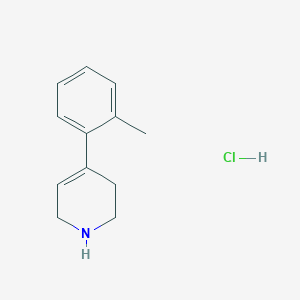
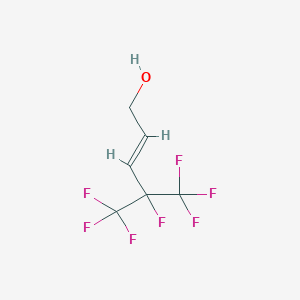
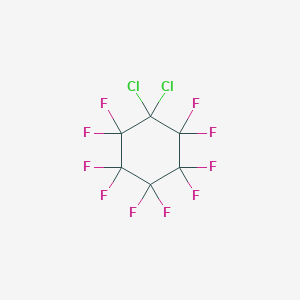
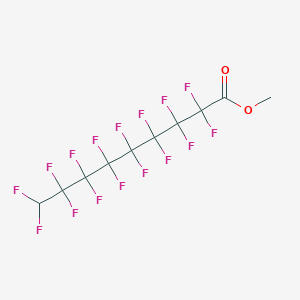
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one](/img/structure/B3043297.png)

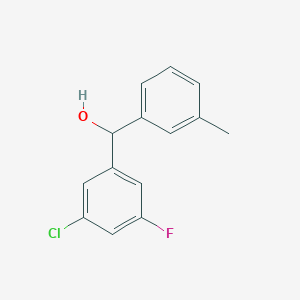
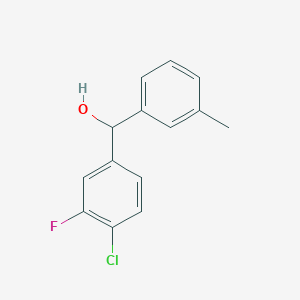
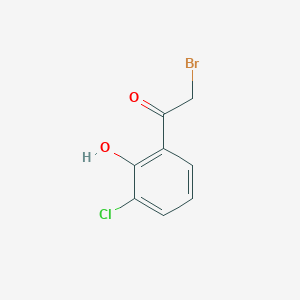
![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)
